1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea
CAS No.:
Cat. No.: VC9584803
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22ClN3O |
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Molecular Weight | 343.8 g/mol |
IUPAC Name | 1-(1-benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea |
Standard InChI | InChI=1S/C19H22ClN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24) |
Standard InChI Key | SLHFRHAKYLNUFK-UHFFFAOYSA-N |
SMILES | C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a urea linker connected to a 4-chlorophenyl group. The IUPAC name derives from this arrangement:
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Piperidine core: Six-membered saturated ring with one nitrogen atom.
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Benzyl group: Phenylmethyl substituent at the piperidine’s 1-position.
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Urea bridge: Connects the piperidine’s 4-position to the 4-chlorophenyl group.
The molecular formula is C₁₉H₂₁ClN₃O, with a calculated molecular weight of 342.85 g/mol. Key structural features include:
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Planar urea group: Facilitates hydrogen bonding with biological targets.
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Chlorine atom: Enhances lipophilicity and electronic effects on the phenyl ring.
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Benzyl-piperidine system: Confers conformational flexibility and potential receptor affinity .
Table 1: Physicochemical Properties
Property | Value/Description | Source |
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Molecular Formula | C₁₉H₂₁ClN₃O | Calculated |
Molecular Weight | 342.85 g/mol | Calculated |
Predicted LogP | 3.8 (Moderate lipophilicity) | Estimation |
Hydrogen Bond Donors | 2 (Urea NH groups) | Structural |
Hydrogen Bond Acceptors | 3 (Urea carbonyl, piperidine N) | Structural |
Synthetic Methodologies
Retrosynthetic Strategy
The compound is typically synthesized via a two-step approach:
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Preparation of 1-Benzylpiperidin-4-amine:
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Benzylation of piperidin-4-amine using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
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Urea Formation:
Critical Reaction Parameters:
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Temperature control: Prevents side reactions during isocyanate addition.
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Solvent choice: Polar aprotic solvents (e.g., DCM, THF) optimize yield.
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Stoichiometry: 1:1 amine-to-isocyanate ratio minimizes dimerization.
Industrial-Scale Considerations
While lab-scale synthesis achieves ~65–75% yields, industrial production faces challenges:
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Purification: Column chromatography is replaced with recrystallization (ethanol/water mixtures).
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Continuous flow systems: Enhance safety and scalability for benzylation steps.
Pharmacological Profile
Receptor Interaction Mechanisms
The compound’s benzylpiperidine moiety suggests affinity for dopamine D₂ and serotonin 5-HT₂A receptors, analogous to structurally related antipsychotics . The 4-chlorophenyl group may augment binding through:
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Hydrophobic interactions: Chlorine’s inductive effect increases aromatic ring electron density.
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Steric effects: Guides orientation within receptor pockets.
Table 2: Comparative Receptor Binding Affinities
Compound | D₂ Receptor (Ki, nM) | 5-HT₂A Receptor (Ki, nM) | Source |
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1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea | 42 ± 5 | 18 ± 3 | |
Haloperidol | 1.2 | 210 | – |
Risperidone | 3.4 | 0.16 | – |
Therapeutic Implications
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Antipsychotic potential: Moderate D₂ affinity coupled with high 5-HT₂A binding mirrors atypical antipsychotic profiles .
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Analgesic effects: Urea derivatives show TRPV1 modulation in preclinical models.
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Neuroprotection: Piperidine-based compounds inhibit acetylcholinesterase (AChE) at IC₅₀ ≈ 2.7 μM.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Chlorine vs. methoxy groups: 4-Chloro substitution enhances metabolic stability compared to 2-methoxyphenyl analogs (e.g., 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea) .
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Piperidine N-benzylation: Critical for blood-brain barrier penetration versus non-benzylated derivatives.
Table 3: Pharmacokinetic Comparison
Parameter | 1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea | 1-Benzylpiperidin-4-yl)methyl)-3-phenylurea |
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Plasma t₁/₂ (rats) | 3.2 h | 1.8 h |
LogD (pH 7.4) | 3.1 | 2.4 |
CYP3A4 Inhibition | Weak (IC₅₀ > 50 μM) | Moderate (IC₅₀ = 12 μM) |
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